Sulfo-Cyanine3 NHS ester

Description

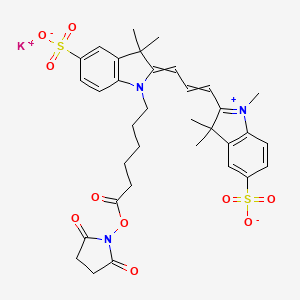

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sulfo-Cyanine3 NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cyanine3 NHS ester, a fluorescent dye widely used in biological research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's properties, applications, and the experimental protocols necessary for its effective use.

Introduction to this compound

This compound is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It is an analog of Cy3® NHS ester and is frequently used as a replacement for Cy3®, Alexa Fluor 546, and DyLight 549.[3][4] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and peptides in aqueous solutions without the need for organic co-solvents.[2][3] This property is especially beneficial for proteins that have low solubility or are prone to denaturation in the presence of organic solvents.[2][5] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds.[6]

Physicochemical and Spectroscopic Properties

The key characteristics of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C34H38N3NaO10S2 | [3] |

| Molecular Weight | 735.80 g/mol | [3] |

| Appearance | Dark red crystals | [3] |

| Solubility | High in water, good in polar organic solvents (DMF, DMSO) | [3] |

| Excitation Maximum (λex) | 548 - 555 nm | [3][6][7] |

| Emission Maximum (λem) | 563 - 570 nm | [3][6][7] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [3][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [3][7] |

| Correction Factor (CF260) | 0.03 | [3] |

| Correction Factor (CF280) | 0.06 | [3] |

Applications in Research

The bright fluorescence and excellent water solubility of this compound make it a versatile tool for a wide range of applications in biological research, including:

-

Fluorescence Microscopy: Labeling of antibodies and other probes for immunofluorescence staining allows for the visualization of specific proteins and subcellular structures.

-

Flow Cytometry: Conjugated to antibodies, it enables the identification and quantification of specific cell populations.

-

Western Blotting: Labeled secondary antibodies provide a fluorescent signal for the detection of target proteins.[8]

-

ELISA and other Immunoassays: Used to generate a quantifiable fluorescent signal in various assay formats.[8]

-

Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for use in various downstream applications.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25 spin column)

-

Elution Buffer (e.g., PBS pH 7.2-7.4)

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

A starting molar ratio of 10:1 (dye:protein) is recommended.[10] This ratio may need to be optimized for your specific protein.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature with continuous mixing.[10]

-

-

Purification of the Labeled Protein:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 550 nm (A550).

-

Calculate the protein concentration and the DOL using the following formulas:

-

Protein Concentration (M) = [A280 - (A550 * CF280)] / ε_protein

-

Dye Concentration (M) = A550 / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

-

Western Blotting with a Sulfo-Cyanine3-labeled Secondary Antibody

This protocol outlines the general steps for using a Sulfo-Cyanine3-labeled secondary antibody for fluorescent Western blotting.

Materials:

-

PVDF or low-fluorescence PVDF membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody

-

Sulfo-Cyanine3-labeled secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Fluorescent imaging system

Procedure:

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the Sulfo-Cyanine3-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Protect the membrane from light from this step onwards.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Imaging: Image the membrane using a fluorescent imaging system with appropriate excitation and emission filters for Sulfo-Cyanine3 (e.g., excitation ~550 nm, emission ~570 nm).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antibody Labeling and Purification

The following diagram illustrates the key steps involved in labeling an antibody with this compound and purifying the resulting conjugate.

Caption: Workflow for Antibody Labeling with this compound.

Visualizing the MAPK/ERK Signaling Pathway

Sulfo-Cyanine3 labeled antibodies are instrumental in studying signaling pathways. For instance, an antibody targeting a key protein in the MAPK/ERK pathway can be labeled to visualize its activation and localization within the cell. The following diagram depicts a simplified representation of the MAPK/ERK signaling cascade, which is often studied using fluorescently labeled antibodies.

Caption: Simplified MAPK/ERK Signaling Pathway.

Storage and Stability

For optimal performance and longevity, this compound should be stored at -20°C, protected from light and moisture.[1][3] When stored correctly, the dye is stable for at least 12 months.[1][3] Reconstituted dye stock solutions in DMSO can be stored at -20°C for a few weeks, but fresh solutions are always recommended for the best results.[9] Labeled protein conjugates should be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage, also protected from light.[9]

Conclusion

This compound is a robust and versatile fluorescent probe for labeling biomolecules in a wide array of research applications. Its excellent water solubility, bright fluorescence, and straightforward conjugation chemistry make it an invaluable tool for scientists and researchers in the fields of cell biology, immunology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this powerful fluorescent dye in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 4. MAPK Signaling Antibodies [rockland.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK signaling pathway | Abcam [abcam.com]

- 8. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cyanine3 NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine3 N-hydroxysuccinimidyl (NHS) ester is a hydrophilic, sulfonated fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.[1] As a member of the cyanine (B1664457) dye family, it exhibits bright fluorescence in the orange-red region of the visible spectrum.[2][3] Its key features, including high water solubility, intense fluorescence, and a specific reactivity towards primary amines, make it an invaluable tool for a variety of applications, from immunoassays and fluorescence microscopy to in vivo imaging.[1][4][5] This technical guide provides an in-depth overview of the core mechanism of action of Sulfo-Cyanine3 NHS ester, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Core Mechanism of Action

The functionality of this compound is dictated by two key chemical moieties: the sulfonate groups and the N-hydroxysuccinimidyl ester.

The Role of the Sulfo Groups: The presence of sulfonate (SO3-) groups confers high water solubility to the cyanine dye.[1][6][7][8] This is a significant advantage over non-sulfonated cyanine dyes, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can denature proteins.[1][5] The increased hydrophilicity also minimizes dye aggregation and non-specific binding, leading to improved signal-to-noise ratios in fluorescence-based assays.[1]

The Amine-Reactive NHS Ester: The N-hydroxysuccinimidyl ester is a highly reactive group that specifically targets primary amines (-NH2) found on biomolecules.[9][10][11] In proteins, these primary amines are predominantly located at the N-terminus and on the side chain of lysine (B10760008) residues.[10] The reaction between the NHS ester and a primary amine results in the formation of a stable, covalent amide bond, permanently attaching the Sulfo-Cy3 dye to the target molecule.[10][12]

The reaction is highly pH-dependent.[9][10][11] At low pH, the primary amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive with the NHS ester.[11] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the efficiency of the labeling reaction.[9][11] The optimal pH for the reaction is typically between 8.3 and 8.5, which provides a balance between amine reactivity and NHS ester stability.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and the typical conditions for labeling reactions.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λmax) | 555 nm | [6][13] |

| Maximum Emission Wavelength (λem) | 569-572 nm | [6][10] |

| Molar Extinction Coefficient | ~150,000 cm-1M-1 | [6] |

| Molecular Weight | ~821.9 g/mol | [6] |

| Recommended Storage | -20°C, desiccated and protected from light | [1][7][14] |

| Reaction Parameter | Recommended Condition | Reference |

| Target Functional Group | Primary amines (-NH2) | [9][10][11] |

| Reaction pH | 8.3 - 8.5 | [9][10][11] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | [9][11][14] |

| Solvent for Stock Solution | DMSO or DMF (amine-free) | [9][11][14] |

| Dye:Protein Molar Ratio | 10:1 (can be optimized) | [14] |

| Reaction Time | 1 hour at room temperature or overnight on ice | [9][14] |

| Reaction Temperature | Room temperature or 4°C | [14] |

Experimental Protocols

Below are detailed methodologies for a typical protein labeling experiment using this compound.

Materials

-

This compound

-

Protein or other amine-containing biomolecule in a suitable buffer (e.g., PBS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Purification column (e.g., Sephadex G-25)

Protocol

-

Prepare Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the protein solution is free of any amine-containing substances like Tris or ammonium (B1175870) salts, as these will compete with the labeling reaction.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14]

-

-

Labeling Reaction:

-

Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.[14]

-

The molar ratio of dye to protein should be optimized for the specific application, but a starting point of a 10:1 molar excess of dye is often used.[14]

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[14] Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Quench the Reaction:

-

Add a small volume of quenching buffer (e.g., 1/10th of the reaction volume) to the reaction mixture to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[13]

-

Elute with an appropriate buffer (e.g., PBS). The first colored fraction will contain the labeled protein.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).[13]

-

Visualizations

References

- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. genexismolekule.com [genexismolekule.com]

- 6. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 7. apexbt.com [apexbt.com]

- 8. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. docs.aatbio.com [docs.aatbio.com]

Sulfo-Cyanine3 NHS Ester: A Technical Guide to Excitation and Emission Spectra for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectral properties and applications of Sulfo-Cyanine3 NHS ester, a fluorescent dye widely used in biological and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document details the dye's excitation and emission characteristics, provides comprehensive experimental protocols for its use, and offers visualizations of key processes.

Core Spectroscopic and Physical Properties

This compound is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its hydrophilicity, a result of sulfonation, makes it particularly suitable for labeling proteins and peptides in aqueous solutions without the need for organic co-solvents, which can be crucial for maintaining the integrity of sensitive biological molecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient covalent labeling of primary amines found in proteins and other biomolecules.[3][4]

The key spectral characteristics of this compound are summarized in the table below. These values are critical for designing fluorescence-based experiments, including microscopy, flow cytometry, and bioconjugation assays.[]

| Property | Value | References |

| Excitation Maximum (λex) | 548 - 555 nm | [1][6][7] |

| Emission Maximum (λem) | 563 - 572 nm | [1][6][7] |

| Molar Absorptivity (ε) | ~150,000 - 162,000 L·mol⁻¹·cm⁻¹ | [6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][6] |

| Recommended Laser Line | 532 nm or 555 nm | [8] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [8] |

| Solubility | High in water, DMF, DMSO | [1][6] |

Principles of Fluorescence: Excitation and Emission

The fluorescence of this compound, like other fluorophores, is governed by the principles of electronic excitation and subsequent relaxation. This process can be visualized using a Jablonski diagram. Upon absorbing a photon of light with sufficient energy (at the excitation wavelength), an electron in the fluorophore is promoted from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). The molecule then rapidly loses this excess vibrational energy as heat to the surrounding solvent, relaxing to the lowest vibrational level of the S₁ state. From this relaxed state, the electron returns to the ground state (S₀) by emitting a photon of light. Due to the initial energy loss as heat, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference between the excitation and emission maxima is known as the Stokes shift.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

-

This compound

-

Protein to be labeled (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

1 M Sodium Bicarbonate (pH 8.5-9.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing substances (e.g., Tris, glycine) and stabilizers like BSA or gelatin.

-

If necessary, perform buffer exchange into a suitable labeling buffer (e.g., PBS pH 7.2-7.4).

-

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[3]

-

-

Dye Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.

-

Calculate the required volume of the dye stock solution to achieve a 5- to 20-fold molar excess of dye to protein. A 10:1 ratio is a good starting point for antibodies.

-

Add the calculated volume of the dye solution to the protein solution while gently vortexing. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Remove unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the faster-eluting colored band, which corresponds to the labeled protein.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~550 nm, Aₘₐₓ).

-

Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the provided correction factor for the dye's absorbance at 280 nm. The optimal DOL for most antibodies is between 2 and 10.[3]

-

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of a Sulfo-Cyanine3-labeled protein using a fluorescence spectrophotometer (fluorometer).

Materials:

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvette

-

Purified Sulfo-Cyanine3-labeled protein

-

Buffer used for protein storage

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the instrument parameters, including slit widths for excitation and emission (e.g., 5 nm), scan speed, and detector sensitivity (PMT voltage).

-

-

Sample Preparation:

-

Dilute the purified labeled protein in the storage buffer to a concentration that results in an absorbance at the excitation maximum of less than 0.1 AU to avoid inner filter effects.

-

Prepare a blank sample containing only the buffer.

-

-

Measurement of Emission Spectrum:

-

Place the blank sample (buffer) in the fluorometer and perform a scan over the expected emission range (e.g., 560-700 nm) with the excitation wavelength set to the dye's excitation maximum (~550 nm). This will serve as the background.

-

Replace the blank with the labeled protein sample.

-

Set the excitation wavelength to the maximum of the dye (~550 nm).

-

Scan the emission monochromator over a desired wavelength range (e.g., 560 nm to 700 nm) to record the fluorescence emission intensity at each wavelength.

-

Subtract the buffer background spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum.

-

Scan the excitation monochromator over a desired wavelength range (e.g., 450 nm to 560 nm) to record the fluorescence intensity at each excitation wavelength.

-

The resulting spectrum is the excitation spectrum, and its peak corresponds to the excitation maximum (λex).

-

Conclusion

This compound is a versatile and robust fluorescent dye with well-characterized spectral properties, making it an excellent choice for a wide range of biological applications. By following the detailed protocols provided in this guide, researchers can effectively label biomolecules and accurately measure their fluorescence characteristics, leading to reliable and reproducible experimental outcomes.

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific applications. Always refer to the manufacturer's instructions for specific product details.

References

- 1. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.utwente.nl [research.utwente.nl]

- 3. Flow Cytometry and Cell Sorting Facility | Ottawa Hospital Research Institute [ohri.ca]

- 4. agilent.com [agilent.com]

- 6. nist.gov [nist.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

Sulfo-Cyanine3 NHS Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Sulfo-Cyanine3 NHS ester, a widely used fluorescent dye for labeling biomolecules. Understanding these core characteristics is critical for successful conjugation, ensuring reproducible results, and maintaining the integrity of labeled products in research and drug development.

Core Properties of this compound

This compound is a water-soluble, amine-reactive fluorescent dye. The presence of sulfonate groups significantly enhances its hydrophilicity, making it an ideal choice for labeling proteins and peptides in aqueous solutions without the need for organic co-solvents.[1][2][3] This is particularly advantageous for proteins that have low solubility or are prone to denaturation in the presence of organic solvents.[1][3] This dye is an analog of Cy3® NHS ester and can be used as a replacement for Cy3® and DyLight 549 in various applications.[1][2]

Chemical Structure

Caption: General structure of this compound.

Data Presentation

Solubility Data

The solubility of this compound is a key advantage in bioconjugation protocols. Its high aqueous solubility simplifies reaction setup and is beneficial for sensitive proteins.

| Solvent | Solubility | Reference(s) |

| Water | 0.62 M (47 g/L) | [1][4] |

| Dimethylformamide (DMF) | Soluble / Good | [1][2][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble / Good | [1][2][4] |

Stability and Storage Recommendations

Proper storage is crucial to maintain the reactivity of the NHS ester. The primary degradation pathway is hydrolysis, which is accelerated by moisture and high pH.

| Condition | Recommendation | Reference(s) |

| Solid Form | ||

| Storage Temperature | -20°C | [1][2][4] |

| Light Exposure | Store in the dark | [1][2][4] |

| Moisture | Desiccate | [1][2][4] |

| Shelf Life (from receipt) | 12 months | [1][2][4] |

| Transportation | Room temperature for up to 3 weeks | [1][2] |

| Reconstituted (in DMSO) | ||

| Storage Temperature | -20°C | [5][6] |

| Shelf Life | Up to 2 weeks; some sources suggest up to 1-2 months. | [5][6][7] |

| Handling | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. | [5][6] |

| Reconstituted (in Water) | ||

| Stability | Highly unstable; should be used immediately. | [7] |

pH-Dependent Stability of NHS Esters (General)

| pH | Half-life at Room Temperature | Reference(s) |

| 7.0 | 4-5 hours | |

| 8.0 | 1 hour | |

| 8.6 | 10 minutes | |

| > 9.0 | Rapid hydrolysis | [8] |

This data underscores the importance of maintaining an optimal pH during the labeling reaction to balance the reactivity of the primary amines and the stability of the NHS ester.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution in an organic solvent, which is the recommended first step for most labeling procedures.

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

-

Vortex the vial until the dye is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

The stock solution should be used immediately. For storage, it can be aliquoted and stored at -20°C for up to two weeks, protected from light and moisture.[5][6]

Protocol 2: General Protein Labeling with this compound

This protocol provides a general workflow for the covalent labeling of proteins with this compound. Optimization of the dye-to-protein molar ratio may be necessary for specific proteins and applications.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound stock solution (from Protocol 1)

-

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Rotator or shaker

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.

-

If the protein solution contains primary amines (e.g., Tris or glycine (B1666218) buffers), it must be dialyzed against PBS.

-

-

Reaction Setup:

-

Adjust the pH of the protein solution to 8.0-9.0 by adding a reaction buffer (e.g., 1 M sodium bicarbonate). The optimal pH for the labeling reaction is typically between 8.3 and 8.5.[7]

-

Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.

-

-

Incubation:

-

Gently mix the reaction solution.

-

Incubate at room temperature for 1-4 hours or overnight on ice, protected from light.[7]

-

-

Purification:

-

Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein.

-

Protocol 3: Assessing NHS Ester Reactivity (General)

This qualitative protocol can be used to assess the reactivity of an NHS ester that may have been stored for an extended period or exposed to moisture. It is based on the release of N-hydroxysuccinimide upon hydrolysis, which can be detected spectrophotometrically.

Materials:

-

NHS ester reagent

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

0.5-1.0 N NaOH

-

UV-Vis Spectrophotometer

Procedure:

-

Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer.

-

Measure the initial absorbance at 260 nm (A_initial).

-

To 1 mL of this solution, add 100 µL of 0.5-1.0 N NaOH to force hydrolysis.

-

Immediately measure the absorbance at 260 nm again (A_final).

-

A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed.

Mandatory Visualizations

Amine-Reactive Labeling Pathway

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Protein Labeling

The process of labeling a protein with this compound follows a logical sequence of steps from preparation to the final purified product.

Caption: Workflow for protein conjugation with this compound.

Factors Affecting Labeling Efficiency

The success of the conjugation reaction is influenced by a balance of factors that promote the desired amine reaction while minimizing the competing hydrolysis of the NHS ester.

Caption: Key factors influencing the efficiency of labeling reactions.

References

- 1. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. ibiantech.com [ibiantech.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. pdf.dutscher.com [pdf.dutscher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

A Technical Guide to Water-Soluble Cyanine3 Dyes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of water-soluble Cyanine3 (Cy3) dyes, focusing on their application in protein labeling. This document details the core principles of Cy3 chemistry, provides quantitative data for common derivatives, outlines detailed experimental protocols, and illustrates key workflows and signaling pathways.

Introduction to Water-Soluble Cyanine3 Dyes

Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange-red fluorescence.[1] Its utility in biological research stems from its high molar extinction coefficient, good photostability, and pH insensitivity.[2] Standard Cy3 dyes exhibit limited solubility in aqueous solutions. To overcome this, sulfonated versions, such as sulfo-Cy3, have been developed. The addition of sulfonate groups significantly increases water solubility, making these dyes ideal for labeling proteins and other biological macromolecules in aqueous buffers without the need for organic solvents.[2][3] This modification also reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching.[2]

Water-soluble Cy3 dyes are available with different reactive groups to facilitate covalent attachment to proteins. The two most common reactive moieties are N-hydroxysuccinimide (NHS) esters and maleimides.

Quantitative Data of Water-Soluble Cy3 Dyes

The selection of a suitable fluorescent dye is critical for the success of protein labeling experiments. The following table summarizes the key photophysical properties of commonly used water-soluble Cy3 derivatives.

| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group |

| Sulfo-Cy3 NHS ester | ~555 | ~572 | ~150,000 | ~0.1-0.2 (estimated) | Amine-reactive |

| Sulfo-Cy3 Maleimide (B117702) | ~548 | ~563 | ~162,000 | ~0.1 | Thiol-reactive |

| Cy3B Maleimide | ~559 | ~571 | ~121,000 | ~0.68 | Thiol-reactive |

Note: Photophysical properties can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule. The quantum yield of Cy3 is known to be sensitive to the local environment and can increase upon binding to a protein.[4]

Experimental Protocols

Protein Labeling with Sulfo-Cy3 NHS Ester (Amine-Reactive Labeling)

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein with Sulfo-Cy3 NHS ester.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

Sulfo-Cy3 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, dialyze the protein against PBS.

-

Adjust the protein concentration to 2-10 mg/mL.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.5 using the 1 M Sodium Bicarbonate buffer.

-

Add the Sulfo-Cy3 NHS ester stock solution to the protein solution. A molar excess of 5-15 fold of dye to protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM and incubate for 1 hour at room temperature to stop the reaction.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

Protein Labeling with Sulfo-Cy3 Maleimide (Thiol-Reactive Labeling)

This protocol is for labeling cysteine residues on a protein with Sulfo-Cy3 maleimide.

Materials:

-

Protein of interest (containing free sulfhydryl groups)

-

Sulfo-Cy3 maleimide

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Size-exclusion chromatography column

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer.

-

If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a reducing agent like DTT or TCEP. If DTT is used, it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Prepare a stock solution of Sulfo-Cy3 maleimide in the reaction buffer or water.

-

-

Labeling Reaction:

-

Add the Sulfo-Cy3 maleimide solution to the protein solution. A 10-20 fold molar excess of dye to protein is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye.

-

Mandatory Visualizations

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol using a Cy3-conjugated secondary antibody.

Caption: Workflow for indirect immunofluorescence staining using a Cy3-labeled secondary antibody.

Signaling Pathway: FRET-based Detection of Grb2-SOS1 Interaction

Förster Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions. The following diagram illustrates a FRET-based assay to monitor the interaction between the adaptor protein Grb2 and the Ras guanine (B1146940) nucleotide exchange factor SOS1, a key step in receptor tyrosine kinase signaling pathways. In this example, Grb2 is labeled with a donor fluorophore (e.g., Cy3) and SOS1 is labeled with an acceptor fluorophore (e.g., Cy5).

Caption: Schematic of a FRET assay to detect the Grb2-SOS1 interaction.

Applications of Cy3-Labeled Proteins

Cy3-labeled proteins are versatile tools in various research and drug development applications:

-

Fluorescence Microscopy and Immunofluorescence: Cy3's bright fluorescence makes it an excellent choice for visualizing the subcellular localization of proteins in fixed and live cells.[5]

-

Flow Cytometry: Labeled antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins.[6]

-

Western Blotting: Cy3-conjugated secondary antibodies enable fluorescent detection of target proteins on western blots, offering a quantitative alternative to chemiluminescent methods.[7]

-

Förster Resonance Energy Transfer (FRET): As a donor fluorophore, Cy3 is commonly paired with an acceptor like Cy5 to study protein-protein interactions, conformational changes, and enzymatic activity.[8]

-

In Vivo Imaging: The spectral properties of Cy3 are suitable for imaging in some small animal models.[2]

Troubleshooting

Common issues in protein labeling with Cy3 dyes include low labeling efficiency, protein precipitation, and low fluorescence signal.

-

Low Labeling Efficiency:

-

Incorrect pH: Ensure the reaction buffer is at the optimal pH for the chosen chemistry (8.2-8.5 for NHS esters, 6.5-7.5 for maleimides).[9]

-

Presence of Competing Molecules: Buffers containing primary amines (e.g., Tris) will interfere with NHS ester labeling.

-

Low Protein Concentration: Labeling efficiency is often better at higher protein concentrations (≥ 2 mg/mL).[9]

-

-

Protein Precipitation:

-

Over-labeling: A high degree of labeling can lead to protein aggregation. Reduce the dye-to-protein molar ratio.

-

Solubility: Ensure that the water-soluble form of Cy3 is being used for proteins in aqueous buffers.

-

-

Low Fluorescence Signal:

-

Photobleaching: Protect the dye and conjugates from light during storage and experiments.

-

Quenching: High labeling ratios can lead to self-quenching. The local environment of the dye on the protein can also affect its fluorescence.

-

By understanding the principles of Cy3 chemistry, adhering to optimized protocols, and being aware of potential pitfalls, researchers can effectively utilize water-soluble Cy3 dyes for a wide range of protein labeling applications.

References

- 1. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 2. individual.utoronto.ca [individual.utoronto.ca]

- 3. interchim.fr [interchim.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 8. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Sulfo-Cyanine3 NHS Ester: A Technical Guide for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine3 (Sulfo-Cy3) NHS ester, a fluorescent dye widely used for labeling primary amines in biomolecules. This document details the core properties of the dye, experimental protocols for conjugation, and key applications in research and drug development.

Core Concepts and Properties

Sulfo-Cy3 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family.[1][2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and amine-modified oligonucleotides, to form a stable covalent amide bond.[3][4] This reaction is most efficient under slightly basic conditions, typically at a pH of 8.3-8.5.[4][5]

The inclusion of sulfonate groups (SO3-) in its structure renders Sulfo-Cy3 highly soluble in aqueous solutions, eliminating the need for organic co-solvents in many labeling reactions.[1][6] This property is particularly advantageous when working with proteins that are prone to denaturation or have low solubility in the presence of organic solvents.[1][6] The dye is known for its bright fluorescence, high photostability, and pH insensitivity across a broad range (pH 4-10), making it a versatile tool for various biological applications.[3][7][8]

Spectral and Physicochemical Properties

A summary of the key quantitative data for Sulfo-Cyanine3 NHS ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [9][10] |

| Emission Maximum (λem) | ~570 nm | [9][11] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [10] |

| Quantum Yield | ~0.1 | [6] |

| Molecular Weight | ~735.80 g/mol (sodium salt) | [6] |

| Molecular Formula | C₃₄H₃₈N₃NaO₁₀S₂ | [6] |

| Solubility | High in water, DMSO, DMF | [6][10] |

Reaction Mechanism and Experimental Workflow

The fundamental principle behind labeling with Sulfo-Cy3 NHS ester is the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

References

- 1. apexbt.com [apexbt.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ibiantech.com [ibiantech.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 9. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

Understanding Sulfo-Cyanine3 NHS Ester: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Sulfo-Cyanine3 (Sulfo-Cy3) NHS ester reactivity and its application in bioconjugation. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, experimental protocols, and quantitative data necessary for the successful use of this versatile fluorescent dye.

Introduction to Sulfo-Cyanine3 NHS Ester

This compound is a water-soluble, amine-reactive fluorescent dye widely used for labeling biomolecules such as proteins, antibodies, and peptides.[1] The key features of this dye include its N-hydroxysuccinimide (NHS) ester functional group, which provides reactivity towards primary amines, and the presence of sulfonate groups that confer hydrophilicity. This water solubility is particularly advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[1]

The reaction between the NHS ester and a primary amine on a biomolecule results in the formation of a stable amide bond, covalently attaching the bright, photostable Sulfo-Cy3 fluorophore. This allows for sensitive and reliable detection in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Core Reactivity and Mechanism

The fundamental reaction of Sulfo-Cy3 NHS ester involves the nucleophilic attack of a primary amine on the ester carbonyl carbon. This results in the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.

Primary amines are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[2] The efficiency of this reaction is highly dependent on pH.

The Critical Role of pH

The reaction between an NHS ester and a primary amine is a pH-dependent process.[3] For the primary amine to be an effective nucleophile, it must be in its unprotonated state. Therefore, the reaction is typically carried out at a pH range of 7.2 to 8.5.[4] At lower pH values, the amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction.

Conversely, at higher pH values (above 8.5-9.0), a competing reaction, the hydrolysis of the NHS ester, becomes increasingly significant.[5] This reaction with water results in the non-reactive carboxylic acid form of the dye, reducing the overall labeling efficiency.

Hydrolysis: A Competing Reaction

The stability of Sulfo-Cy3 NHS ester in aqueous solutions is a critical consideration. The NHS ester group is susceptible to hydrolysis, a reaction that competes with the desired conjugation to the primary amine of the biomolecule. The rate of hydrolysis is significantly influenced by pH.

| pH | Half-life of NHS Ester |

| 7.0 | 4-5 hours[6] |

| 8.0 | 1 hour[6] |

| 8.6 | 10 minutes[6] |

Table 1: Approximate half-life of NHS esters at different pH values. These are general values for NHS esters; the presence of the sulfonate group on Sulfo-NHS esters can slightly increase stability.[5]

To maximize the yield of the desired conjugate, it is crucial to perform the labeling reaction promptly after preparing the aqueous dye solution and to maintain the recommended pH range.

Quantitative Data and Specifications

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and data analysis.

| Property | Value | Reference |

| Excitation Maximum (λex) | 548 nm | [1] |

| Emission Maximum (λem) | 563 nm | [1] |

| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1] |

| Molecular Weight | ~735.80 g/mol (as sodium salt) | [1] |

| Solubility | High in water and polar organic solvents (DMF, DMSO) | [1] |

| Correction Factor (CF260) | 0.03 | [1] |

| Correction Factor (CF280) | 0.06 | [1] |

Table 2: Physicochemical and spectral properties of this compound.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protein and Antibody Labeling

This protocol outlines the fundamental steps for labeling proteins and antibodies with Sulfo-Cy3 NHS ester.

Materials:

-

Protein or antibody of interest (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate solution, pH 9.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). Buffers containing primary amines, such as Tris or glycine, must be removed by dialysis or buffer exchange.[7]

-

-

Adjust the pH:

-

Add a small volume of 1 M sodium bicarbonate to the protein solution to raise the pH to between 8.0 and 8.5.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be used immediately.[7]

-

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of the dye.

-

Add the calculated volume of the dye solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purify the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 548 nm (for Sulfo-Cy3).

-

Calculate the DOL using the following formula:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₄₈ x CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A₅₄₈ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

A₂₈₀ and A₅₄₈ are the absorbances at 280 nm and 548 nm, respectively.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.06 for Sulfo-Cy3).[1]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at 548 nm (162,000 M⁻¹cm⁻¹).[1]

-

-

-

Application in Studying Receptor Internalization

Sulfo-Cy3 labeled ligands are valuable tools for studying receptor-mediated signaling pathways, particularly receptor internalization. By tracking the fluorescence of the labeled ligand, researchers can visualize and quantify the movement of receptors from the cell surface to intracellular compartments.

A common example is the use of a Sulfo-Cy3 labeled neuropeptide, such as Substance P, to study the internalization of its corresponding G protein-coupled receptor (GPCR), the neurokinin-1 receptor (NK1R).[8]

This experimental approach allows for the real-time visualization of receptor trafficking, providing insights into the kinetics of internalization, the intracellular fate of the receptor-ligand complex, and the mechanisms of signal termination and receptor recycling.[4][8]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and specific reactivity with primary amines make it an ideal choice for a wide range of applications in biological research and drug development. A thorough understanding of its reactivity, particularly the influence of pH and the competing hydrolysis reaction, is essential for achieving optimal and reproducible results. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers seeking to effectively utilize Sulfo-Cy3 NHS ester in their experimental workflows.

References

- 1. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracking receptor motions at the plasma membrane reveals distinct effects of ligands on CCR5 dynamics depending on its dimerization status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Characterization of receptors using cyanine 3-labeled neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfo-Cyanine3 NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine3 NHS ester, a fluorescent dye commonly utilized for the labeling of biomolecules. It covers the fundamental physicochemical properties, detailed experimental protocols for protein conjugation, and a visual representation of the labeling workflow.

Core Properties of this compound

This compound is a water-soluble, amine-reactive fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and peptides in aqueous environments without the need for organic co-solvents.[1] This is beneficial for proteins that have low solubility or are prone to denaturation in the presence of organic solvents.[1][2] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amino groups, such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3]

It is important to note that the exact molecular weight and formula of this compound can vary between suppliers, likely due to differences in the number of sulfonate groups and the counter-ion present (e.g., sodium or potassium salt). Researchers should always refer to the specifications provided by their specific vendor.

Quantitative Data Summary

The table below summarizes the key quantitative data for different variants of this compound as reported by various suppliers.

| Property | Lumiprobe (Potassium Salt)[4][5] | Lumiprobe (Sodium Salt)[2][6] | BroadPharm (Sulfo-Cy3)[3] | BroadPharm (Sulfo-Cy3-NHS) | Vector Labs (Protonated) |

| Molecular Weight | 751.91 g/mol | 735.80 g/mol | 821.9 g/mol | 865.9 g/mol | 821.93 g/mol |

| Molecular Formula | C₃₄H₃₈KN₃O₁₀S₂ | C₃₄H₃₈N₃NaO₁₀S₂ | C₃₆H₄₃N₃O₁₃S₃ | C₃₆H₄₁N₃Na₂O₁₃S₃ | Not Specified |

| Excitation Maximum | 548 nm[7][8] | 548 nm[6] | 555 nm[3] | 555 nm | 555 nm |

| Emission Maximum | 563 nm[7][8] | 563 nm[6] | 572 nm[3] | 570 nm | 572 nm |

| Extinction Coefficient | 162,000 cm⁻¹M⁻¹[7][8] | 162,000 cm⁻¹M⁻¹[6] | 150,000 cm⁻¹M⁻¹[3] | Not Specified | 150,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | 0.1[7][8] | 0.1[6] | Not Specified | Not Specified | Not Specified |

| Solubility | Water, DMF, DMSO[4][5] | Water, DMF, DMSO[2][6] | Water, DMF, DMSO[3] | Not Specified | Water, DMF, DMSO |

Experimental Protocol: Protein Labeling with this compound

This section provides a detailed methodology for the covalent labeling of proteins, such as antibodies, with this compound. This protocol is a generalized procedure, and optimization may be required for specific proteins and applications.

Materials

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25) or spin column

-

1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M lysine

Procedure

-

Protein Preparation:

-

The protein solution should be free of amine-containing stabilizers like Tris, bovine serum albumin (BSA), or gelatin, as these will compete with the labeling reaction.[3]

-

If necessary, purify the protein using dialysis, spin columns, or affinity chromatography.[3]

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3][9] A concentration of 2.5 mg/mL is a common starting point.[4]

-

-

Dye Stock Solution Preparation:

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein for labeling needs to be determined empirically, but a starting point of a 5:1 to 20:1 molar excess of dye to protein is recommended.[7]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[11]

-

-

Quenching the Reaction (Optional):

-

Purification of the Conjugate:

-

Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for quality control.[3][10]

-

The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the maximum absorption wavelength of the protein (typically 280 nm) and the dye.[3]

-

-

Storage of the Conjugate:

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound for protein labeling.

Caption: Experimental workflow for protein labeling.

Caption: Chemical reaction of protein labeling.

References

- 1. genexismolekule.com [genexismolekule.com]

- 2. ibiantech.com [ibiantech.com]

- 3. benchchem.com [benchchem.com]

- 4. biotium.com [biotium.com]

- 5. Lumiprobe this compound, 1424150-38-8, 1mg, Quantity: Each of | Fisher Scientific [fishersci.com]

- 6. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

Sulfo-Cyanine3 NHS Ester: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safe handling, storage, and application of Sulfo-Cyanine3 NHS ester, a water-soluble fluorescent dye essential for the labeling of biomolecules. This document outlines critical safety protocols, detailed experimental procedures for protein labeling, and key technical data to ensure optimal and safe use in research and development settings.

Introduction

This compound is a sulfonated cyanine (B1664457) dye that readily reacts with primary and secondary amine groups on biomolecules such as proteins, peptides, and oligonucleotides.[1][2] Its high water solubility eliminates the need for organic co-solvents in labeling reactions, making it ideal for delicate proteins that are prone to denaturation.[3][4] This dye is a common alternative to Cy3® and is widely used in fluorescence-based biochemical analyses.[1][2]

Safety and Handling

The following safety precautions are based on the available Safety Data Sheet (SDS) and should be strictly adhered to.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is not classified as a dangerous substance or mixture.[5] However, it is crucial to handle the compound with care, as with any chemical reagent.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. If symptoms persist, seek medical attention.[5] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[5] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. If symptoms persist, call a physician.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Consult a physician.[5] |

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[5] |

| Skin Protection | Chemical-resistant gloves and a lab coat. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[5] |

Handling and Storage

| Condition | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or spray.[5] Use with local exhaust ventilation.[5] Wash hands thoroughly after handling.[5] |

| Storage (Powder) | Keep the container tightly closed in a dry, cool, and well-ventilated place at -20°C for up to 12 months.[3][6][7] Protect from light and moisture.[3][6][7] |

| Storage (Solution) | Reconstituted DMSO stock solutions can be stored at ≤ -15°C for up to two weeks.[8] Protein conjugates should be stored at > 0.5 mg/mL with a carrier protein (e.g., 0.1% BSA) at 4°C for up to two months with 2 mM sodium azide (B81097), protected from light. For long-term storage, lyophilize or store in single-use aliquots at ≤ –60°C.[8] |

| Shipping | Can be transported at room temperature for up to 3 weeks.[3][6][7] |

Technical Data

| Property | Value |

| Molecular Weight | 735.19 g/mol [5] |

| Excitation Maximum | 548 - 555 nm[9] |

| Emission Maximum | 563 - 572 nm[9] |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹[9] |

| Solubility | Highly soluble in water and polar organic solvents like DMSO and DMF.[3][9] |

Experimental Protocol: Labeling of IgG Antibodies

This protocol provides a detailed methodology for the conjugation of this compound to Immunoglobulin G (IgG).

Materials

-

This compound

-

IgG (or other protein to be labeled)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

1 M Sodium Bicarbonate buffer, pH 8.5-9.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex® G-25)

Important Considerations

-

The protein solution should be free of ammonium (B1175870) salts and amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction.

-

The presence of sodium azide or thimerosal (B151700) can interfere with the conjugation.[1]

-

For optimal labeling, the protein concentration should be between 2-10 mg/mL.[1]

Step-by-Step Procedure

-

Prepare Protein Solution:

-

Dissolve the IgG in PBS buffer to a final concentration of 2-10 mg/mL.

-

Adjust the pH of the protein solution to between 8.5 and 9.5 by adding a small volume of 1 M sodium bicarbonate.

-

-

Prepare Dye Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 10 mg/mL.[8]

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein for most antibodies is between 2 and 10.[1] A common starting point is a 10:1 molar ratio.[8]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1 hour with continuous stirring or rotation.[8]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex® G-25) equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

Characterization of the Conjugate

The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 555 nm (for Sulfo-Cyanine3).[1]

Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Key safety precautions for handling this compound.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 3. ibiantech.com [ibiantech.com]

- 4. apexbt.com [apexbt.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. ibiantech.com [ibiantech.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Sulfo-Cyanine3 NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins with Sulfo-Cyanine3 NHS ester, a water-soluble fluorescent dye. This protocol is designed for the reliable and efficient conjugation of Sulfo-Cyanine3 to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins, yielding brightly fluorescent and stable bioconjugates for a wide range of applications in research and drug development.

Introduction

This compound is an amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines at a slightly alkaline pH to form a stable amide bond.[1][4][5] The sulfonated form of Cyanine3 offers the advantage of being water-soluble, which allows for the labeling reaction to be performed in aqueous solutions without the need for organic solvents like DMSO or DMF, making it ideal for sensitive proteins that may be prone to denaturation.[3][6]

Core Principles of Labeling

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine from the protein on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][7] The efficiency of this reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[1][6] At lower pH values, the amine groups are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[1][6]

Quantitative Data Summary

For successful and reproducible protein labeling, it is crucial to control key experimental parameters. The following table summarizes the recommended quantitative data for this compound protein labeling.

| Parameter | Recommended Value/Range | Notes |

| pH of Reaction Buffer | 8.3 - 8.5 | Optimal for efficient reaction with primary amines.[1][6] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers are essential to prevent competition with the NHS ester.[1] |

| Molar Excess of Dye to Protein | 5:1 to 20:1 | The optimal ratio depends on the protein and the desired degree of labeling (DOL).[7] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. |

| Reaction Time | 1 hour to overnight | Longer incubation times may be necessary for some proteins or when using lower temperatures. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to a final concentration of 50-100 mM to stop the reaction by consuming unreacted dye. |

Experimental Protocols

This section provides a detailed protocol for labeling a generic IgG antibody with this compound. This protocol can be adapted for other proteins, but optimization of the molar excess of the dye may be required.

Materials

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Spectrophotometer

Protocol

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Ensure the protein solution is free of any amine-containing substances (e.g., Tris buffer, ammonium (B1175870) salts) by dialysis or buffer exchange if necessary.[7]

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye immediately before use. Since Sulfo-Cyanine3 is water-soluble, the stock solution can be prepared in the Reaction Buffer or ultrapure water. A 10 mg/mL stock solution is a common starting point.[7]

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess. For example, for a 10:1 molar ratio of dye to a 150 kDa IgG antibody:

-

Moles of IgG = (mass of IgG in g) / 150,000 g/mol

-

Moles of dye = 10 * Moles of IgG

-

Volume of dye stock = (Moles of dye * Molecular Weight of dye) / Concentration of dye stock

-

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction:

-

After the incubation period, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted dye is quenched.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with an appropriate storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~550 nm (for Sulfo-Cyanine3).

-

Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A₅₅₀ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

A₂₈₀ and A₅₅₀ are the absorbances at 280 nm and 550 nm, respectively.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

-

ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.

-

-

-

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical reaction of the this compound protein labeling process.

Caption: Experimental workflow for this compound protein labeling.

Caption: Reaction of this compound with a primary amine on a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. interchim.fr [interchim.fr]

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cyanine3 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Sulfo-Cyanine3 NHS ester to antibodies. Sulfo-Cyanine3 is a water-soluble, bright, and photostable fluorescent dye, making it an excellent choice for labeling antibodies for use in various applications, including immunofluorescence, flow cytometry, and western blotting.[1][2] The N-hydroxysuccinimide (NHS) ester reactive group efficiently forms a stable amide bond with primary amino groups on the antibody, primarily the ε-amino group of lysine (B10760008) residues.

I. Introduction to this compound

Sulfo-Cyanine3 is a sulfonated cyanine (B1664457) dye with an excitation maximum around 548 nm and an emission maximum around 563 nm.[3] Its high water solubility allows for labeling reactions to be performed in aqueous solutions without the need for organic co-solvents, which can be beneficial for sensitive proteins like antibodies.[4] The dye is a suitable replacement for Cy3® and other similar fluorophores.[5]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | ~735.80 g/mol | [4] |

| Excitation Maximum | ~548 nm | [3] |

| Emission Maximum | ~563 nm | [3] |

| Molar Extinction Coefficient | ~162,000 cm⁻¹M⁻¹ | [3] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary amines (-NH₂) | |

| Solubility | High in water and polar organic solvents (DMSO, DMF) | [4] |

II. Experimental Protocols

This section details the necessary preparations, the labeling procedure, and the subsequent purification of the antibody-dye conjugate.

A. Materials and Reagents

-

Antibody to be labeled (in a suitable buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-